3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone is an organic compound that features both chloro and fluoro substituents on its aromatic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 3-chloro-4-methylaniline, is prepared through halogenation and methylation reactions.
Coupling Reaction: The aniline derivative is then coupled with 4-fluorobenzaldehyde under acidic or basic conditions to form the intermediate Schiff base.
Reduction: The Schiff base is reduced to the corresponding amine using reducing agents such as sodium borohydride.
Acylation: The final step involves acylation of the amine with a suitable acylating agent to form the desired propanone derivative.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methylaniline moiety, to form corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may be used to study enzyme interactions and receptor binding due to its structural features.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity and selectivity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-4-methylanilino)-1-(4-chlorophenyl)-1-propanone
- 3-(3-Chloro-4-methylanilino)-1-(4-bromophenyl)-1-propanone
- 3-(3-Chloro-4-methylanilino)-1-(4-methylphenyl)-1-propanone
Uniqueness
The presence of both chloro and fluoro substituents in 3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(3-chloro-4-methylanilino)-1-(4-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO/c1-11-2-7-14(10-15(11)17)19-9-8-16(20)12-3-5-13(18)6-4-12/h2-7,10,19H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQMMTKLGZKNBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-00-2 |
Source
|
Record name | 3-(3-CHLORO-4-METHYLANILINO)-1-(4-FLUOROPHENYL)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.